molecular formula C11H8BrFN2O B13713920 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde

Cat. No.: B13713920
M. Wt: 283.10 g/mol
InChI Key: QMMKLZOQCAESAU-UHFFFAOYSA-N
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Description

5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This particular compound features a bromine atom at the 5-position, a fluorine atom at the 5-position of the phenyl ring, and a carbaldehyde group at the 2-position of the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of Substituents: The bromine and fluorine atoms are introduced through halogenation reactions.

    Formylation: The carbaldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carboxylic acid

    Reduction: 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The presence of halogen atoms may enhance its binding affinity to biological targets through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Fluoro-2-methylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the fluorine and methyl groups, which may influence its electronic properties and biological activity.

    5-Bromo-4-(2-methylphenyl)imidazole-2-carbaldehyde: Lacks the fluorine atom, which may alter its chemical reactivity and interactions.

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

5-bromo-4-(5-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrFN2O/c1-6-2-3-7(13)4-8(6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI Key

QMMKLZOQCAESAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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